[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
Description
The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine core substituted with a 3,5-dimethylphenyl group at position 4, a fluorine atom at position 6, and a sulfone group (1,1-dioxido). The methanone moiety is attached to a 4-methoxyphenyl group. Its molecular formula is C25H22FNO4S (inferred from structural analogs in ), with a molecular weight of 467.51 g/mol (approximated by adjusting substituent contributions from ). The sulfone group enhances polarity, while the 3,5-dimethylphenyl and 4-methoxyphenyl substituents influence steric bulk and lipophilicity.
Properties
IUPAC Name |
[4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-15-10-16(2)12-19(11-15)26-14-23(24(27)17-4-7-20(30-3)8-5-17)31(28,29)22-9-6-18(25)13-21(22)26/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYIEEFXHHAUOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the class of benzothiazine derivatives. Its unique structure, characterized by a benzothiazine core with various substituents, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 437.5 g/mol
- CAS Number : 1114872-29-5
The compound features a dioxido group and a fluorine atom, which may enhance its reactivity and biological interactions. The presence of aromatic rings contributes to its potential pharmacological properties.
Biological Activities
Research indicates that compounds similar to 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit a variety of biological activities:
1. Antitumor Activity
A study evaluating the antitumor effects of benzothiazine derivatives found that compounds with similar structures can inhibit tumor cell proliferation. For instance, derivatives tested on human lung cancer cell lines demonstrated significant cytotoxicity with IC values indicating effective concentrations for inhibiting cell growth .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has shown that benzothiazine derivatives possess antibacterial and antifungal activities, which could be explored further for therapeutic applications .
3. Enzyme Inhibition
Compounds in this class have been linked to enzyme inhibition mechanisms crucial for cancer therapy. For example, certain derivatives have shown the ability to inhibit key enzymes involved in tumor growth and metastasis .
Case Study 1: Antitumor Effects in Lung Cancer
In vitro studies on lung cancer cell lines (A549, HCC827) revealed that derivatives similar to the compound exhibited significant cytotoxic effects. The MTS assay indicated an IC value of approximately 6.26 µM for one derivative, suggesting strong antitumor potential .
Case Study 2: Antimicrobial Properties
A comparative analysis of various benzothiazine derivatives demonstrated their effectiveness against multiple bacterial strains. The study highlighted that modifications to the benzothiazine scaffold could enhance antimicrobial efficacy .
The mechanism by which 4-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exerts its biological effects may involve:
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Some notable applications include:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazine compounds exhibit significant antimicrobial properties against various pathogens.
- Anticancer Properties : Research has indicated that similar compounds may inhibit tumor growth in certain cancer cell lines through apoptosis induction mechanisms.
Research involving this compound focuses on understanding its biological mechanisms:
- Enzyme Inhibition : Studies have shown that benzothiazine derivatives can act as inhibitors for specific enzymes linked to metabolic disorders.
- CNS Disorders : There is ongoing research into the compound's effects on cognitive functions and its potential role in treating neurodegenerative diseases.
Case Studies
Several case studies highlight the practical applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity. |
| Study 2 | Anticancer Research | In vitro studies showed reduced proliferation of breast cancer cells, suggesting potential for further development. |
| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1, relevant for metabolic syndrome treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A closely related compound, 4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (), shares the benzothiazine backbone but differs in substituents:
- 3,5-Dimethoxyphenyl vs. 3,5-dimethylphenyl : The former introduces two methoxy groups (electron-withdrawing, polar), while the latter uses methyl groups (electron-donating, lipophilic).
- 2,4-Dimethylphenyl vs. 4-methoxyphenyl : The methoxy group in the target compound increases polarity compared to the dimethyl-substituted analog.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C25H22FNO4S | 467.51 | 3,5-Dimethylphenyl, 4-methoxyphenyl, sulfone, fluorine |
| 4-(3,5-Dimethoxyphenyl)-6-fluoro-...methanone | C25H22FNO5S | 467.51 | 3,5-Dimethoxyphenyl, 2,4-dimethylphenyl, sulfone, fluorine |
| (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime | C16H15FNO3 | 300.30 | 3,4-Dimethoxyphenyl, 4-fluorophenyl, oxime |
Functional Analogues
- (3,4-Dimethoxyphenyl)(4-fluorophenyl)methanone oxime (): Contains a methanone group linked to halogenated and methoxy-substituted phenyl rings. The oxime functional group increases reactivity toward nucleophiles, unlike the sulfone-stabilized methanone in the target compound.
Research Findings and Implications
Substituent Effects on Properties
- Metabolic Stability : Methyl groups may reduce susceptibility to oxidative metabolism compared to methoxy substituents.
- Electronic Effects : The sulfone group stabilizes the benzothiazine ring, while fluorine at position 6 may influence bioavailability.
Conformational Analysis
The benzothiazine ring’s puckering () could affect binding interactions in biological systems. Computational studies using Cremer-Pople coordinates may predict preferred conformations.
Q & A
Q. Software Comparison
| Software | Key Features | Limitations | Reference |
|---|---|---|---|
| SHELXL | High-precision refinement, twinning support | Steep learning curve | |
| WinGX/ORTEP | GUI for geometry validation, ray-traced outputs | Limited to post-refinement |
How can the synthesis of this compound be optimized to improve yield and purity?
Basic Research Focus
Key steps for optimization:
Reagent Selection : Use 4-methoxyphenol as a nucleophile in SNAr reactions, leveraging its electron-rich aromatic ring for regioselective coupling .
Steric Mitigation : Introduce bulky bases (e.g., KOtBu) to reduce side reactions from the 3,5-dimethylphenyl group .
Purification : Employ gradient HPLC (C18 columns) to separate fluorinated byproducts .
Q. Synthetic Route Example
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | 4-Methoxyphenol, K2CO3, DMF, 80°C | Nucleophilic substitution | |
| 2 | 6-Fluorobenzothiazine, CuI, DIPEA | Cross-coupling |
What advanced strategies address conformational analysis of the benzothiazine ring?
Q. Advanced Research Focus
Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate puckering parameters (amplitude q, phase angle φ) for the 1,4-benzothiazine ring .
Experimental Validation : Compare computed puckering with SC-XRD data using Cremer-Pople coordinates to quantify non-planarity .
Dynamic Analysis : Perform variable-temperature NMR to assess ring flexibility (e.g., coalescence of proton signals) .
Q. Puckering Parameters
| Ring Type | q (Å) | φ (°) | Method | Reference |
|---|---|---|---|---|
| Benzothiazine | 0.45 | 120 | SC-XRD/DFT |
How should researchers resolve contradictions in crystallographic data during refinement?
Q. Advanced Research Focus
Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in fluorinated heterocycles .
Disorder Modeling : Apply PART/SUMP restraints for overlapping 3,5-dimethylphenyl conformers .
Validation Metrics : Cross-check R1/wR2 residuals and ADP consistency with PLATON’s ADDSYM .
Q. Case Study
| Issue | Resolution Strategy | Outcome (R1 Reduction) | Reference |
|---|---|---|---|
| Twinning | TWIN/BASF refinement | 0.05 → 0.03 | |
| Conformational Disorder | PART/SUMP restraints | ADP < 0.02 Ų |
What spectroscopic techniques are critical for characterizing this compound’s electronic and steric effects?
Q. Basic Research Focus
NMR :
- 1H-13C HMBC : Assign coupling between the fluoro group and adjacent protons .
- 19F NMR : Quantify deshielding from the electron-withdrawing 1,1-dioxido group .
MS/MS : Use high-resolution ESI-MS to confirm molecular ion ([M+H]+) and fragmentation pathways (e.g., loss of SO2) .
Q. Spectroscopic Data Comparison
| Technique | Observed Signal | Structural Insight | Reference |
|---|---|---|---|
| 19F NMR | δ = -112 ppm (d, J = 8.5 Hz) | Fluorine para to electron-deficient core | |
| ESI-MS/MS | m/z 454.1 → 391.0 (-SO2) | Confirms sulfone moiety |
How can experimental design account for degradation during stability studies?
Q. Advanced Research Focus
Sample Handling : Store solutions in amber vials at -20°C with inert gas (Ar) to prevent photodegradation and oxidation .
Accelerated Aging : Use HSI (hyperspectral imaging) to monitor real-time degradation under UV/thermal stress .
Kinetic Analysis : Fit degradation data to first-order models (ln[C] vs. t) to estimate half-life (e.g., t1/2 = 72 h at 40°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
